1-Amino-2-(thiophen-2-yl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-2-thiophen-2-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-7(9,5-8)6-3-2-4-10-6/h2-4,9H,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJKSRKFQJJIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CS1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145412-85-7 | |
| Record name | 1-amino-2-(thiophen-2-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies of 1 Amino 2 Thiophen 2 Yl Propan 2 Ol
Formation of Schiff Base Derivatives
The primary amino group of 1-Amino-2-(thiophen-2-yl)propan-2-ol is a key site for reactivity, readily undergoing condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.egnih.gov These derivatives are significant in coordination chemistry and as intermediates in organic synthesis. nih.govnih.gov
Condensation Reactions with Thiophene-2-carbaldehyde (B41791)
The reaction between this compound and an aldehyde, such as thiophene-2-carbaldehyde, represents a classic method for Schiff base synthesis. ekb.eg This condensation reaction typically involves the nucleophilic attack of the primary amino group on the carbonyl carbon of the aldehyde. This is followed by a dehydration step, often facilitated by an acid catalyst or by refluxing in a solvent that allows for the removal of water, to yield the corresponding imine. researchgate.netscirp.org
The general transformation is as follows: Reactant 1: this compound Reactant 2: Thiophene-2-carbaldehyde Product: (E)-1-(thiophen-2-yl)-N-((thiophen-2-yl)methylidene)propan-1-amine derivative (a Schiff base) Byproduct: Water
This reaction creates a new carbon-nitrogen double bond (C=N), which is the characteristic feature of an imine. ekb.eg
Characterization of Imine Formation and Stability
The successful formation of the Schiff base can be confirmed using various spectroscopic techniques. The stability of thiophene-containing imines is generally robust, contributing to their utility in materials science and organic synthesis. acs.org
Spectroscopic Characterization: The formation of the imine bond is evidenced by distinct changes in spectroscopic data compared to the starting materials.
| Spectroscopic Method | Key Indicator of Imine Formation |
| FTIR Spectroscopy | Disappearance of the C=O stretching band from the aldehyde and the N-H bending vibration from the primary amine. Appearance of a characteristic C=N stretching band, typically in the range of 1600-1650 cm⁻¹. scirp.org |
| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton (-CHO) signal and the primary amine (-NH₂) protons. Appearance of a new singlet for the imine proton (-CH=N-), typically resonating in the 8-9 ppm region. mdpi.com |
| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon signal. Appearance of a new signal for the imine carbon (C=N) in the 160-170 ppm range. |
| UV-Vis Spectroscopy | Changes in the absorption spectrum, often showing new bands corresponding to the extended conjugation of the imine-thiophene system. researchgate.net |
Reactions Involving the Amino Group
Beyond Schiff base formation, the primary amino group is a versatile handle for introducing a variety of substituents through alkylation and acylation, or for constructing new ring systems.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. While the N-alkylation of some 2-aminothiophenes can be challenging, rsc.org methods have been developed for the N-alkylation of amino acids and amino alcohols. nih.govnih.gov Common strategies include reaction with alkyl halides or reductive amination with aldehydes or ketones. A "borrowing hydrogen" strategy, which uses alcohols as alkylating agents with a suitable catalyst, is a more atom-economical approach that produces water as the only byproduct. nih.gov
| Alkylating Agent | General Conditions | Product Type |
| Alkyl Halide (e.g., CH₃I, BnBr) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | Secondary or Tertiary Amine |
| Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Secondary or Tertiary Amine |
| Alcohol | "Borrowing Hydrogen" Catalyst (e.g., Ru, Ir complexes) | Secondary or Tertiary Amine |
N-Acylation: N-acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), to form an amide. This reaction is typically efficient and can often be performed selectively in the presence of the hydroxyl group. google.com The use of a mixed anhydride, formed from an organic acid and a sulfonyl chloride, is one method to achieve selective N-acylation of amino alcohols. googleapis.com Catalyst-free acetylation using acetic anhydride is also a viable green chemistry approach. mdpi.com
Cyclization Reactions to Form Heterocyclic Derivatives
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a suitable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. The specific heterocyclic system formed depends on the reagent used to react with the amino alcohol.
For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of an oxazolidinone ring. Condensation with various carboxylic acid derivatives can be a pathway to benzothiazoles and other related fused systems. nih.gov Similarly, multi-component reactions starting with functionalized thiophenes are a common strategy for building complex heterocyclic structures like pyrazoles, pyridines, and triazines. nih.govmdpi.comsciforum.net
Reactions at the Hydroxyl Group
The tertiary hydroxyl group in this compound is generally less reactive than the primary amino group, particularly in nucleophilic substitution reactions, due to steric hindrance. libretexts.org However, it can undergo transformation under specific conditions.
Reactions such as esterification with acyl chlorides or anhydrides are possible, though they may require forcing conditions or specific catalysts. It is a common challenge in the chemistry of amino alcohols to achieve selective O-acylation without protecting the more reactive amino group. researchgate.net Conversely, during N-acylation reactions, O-acylation can occur as a side reaction if the conditions are not optimized for N-selectivity. googleapis.com
The hydroxyl group can also be converted into a better leaving group, for example by forming a sulfonate ester (e.g., tosylate, mesylate), which would then allow for its displacement by a nucleophile. libretexts.org Furthermore, under certain oxidative conditions, tertiary alcohols can be cleaved, though this is a destructive pathway rather than a derivatization strategy. nih.gov
Esterification and Etherification Reactions
The presence of both an amino and a hydroxyl group in this compound opens avenues for derivatization through esterification and etherification, targeting the hydroxyl group.
Esterification: The tertiary hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. While the direct esterification of tertiary alcohols can be challenging due to steric hindrance, specific methodologies can be employed. For instance, the reaction with an acid anhydride in the presence of a catalyst can yield the corresponding ester. It is also possible to form esters from amino acids. researchgate.netum.edu.my The amino group, being nucleophilic, might compete in these reactions, potentially leading to amide formation. Therefore, protection of the amino group, for example, by conversion to an amide or a carbamate, may be necessary to achieve selective esterification of the hydroxyl group.
Etherification: Ether derivatives can be synthesized from the tertiary alcohol, although this process is also subject to steric hindrance. masterorganicchemistry.com Williamson ether synthesis, which typically involves an alkoxide and an alkyl halide, is generally not efficient for tertiary alcohols due to the propensity for elimination reactions. However, alternative methods, such as the acid-catalyzed addition of the alcohol to a highly reactive alkene or the use of specific catalysts, can facilitate the formation of tertiary ethers. masterorganicchemistry.comorganic-chemistry.org For amino alcohols, three-component reactions involving an alkene, an amine, and an alcohol can lead to the formation of amino ethers. nih.gov
Table 1: Plausible Esterification and Etherification Reactions
| Reaction Type | Reagent | Potential Product | Notes |
|---|---|---|---|
| Esterification | Acetic Anhydride | 1-Amino-2-(thiophen-2-yl)propan-2-yl acetate (B1210297) | Amino group may require protection. |
| Etherification | 2-Iodopropane (in the presence of a strong base) | 1-Amino-2-isopropoxy-2-(thiophen-2-yl)propane | Elimination is a likely side reaction. |
Oxidation Reactions
The oxidation of this compound can proceed at the primary amino group or the tertiary alcohol, although the latter is generally resistant to oxidation under standard conditions.
Oxidation of the Amino Group: Primary amines can be oxidized to various products, including nitroso and nitro compounds, depending on the oxidizing agent and reaction conditions. mdpi.comstackexchange.com Strong oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or potassium permanganate (B83412), can convert the primary amino group to a nitro group. researchgate.netorganic-chemistry.org This transformation can be a useful strategy for introducing a nitro functionality into the molecule.
Oxidation of the Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation under conditions that typically oxidize primary and secondary alcohols because they lack a hydrogen atom on the carbon bearing the hydroxyl group. msu.edustudymind.co.uk Forced oxidation using strong oxidizing agents and harsh conditions may lead to the cleavage of carbon-carbon bonds.
Table 2: Plausible Oxidation Reactions
| Functional Group | Oxidizing Agent | Potential Product | Notes |
|---|---|---|---|
| Primary Amino Group | m-Chloroperoxybenzoic acid (m-CPBA) | 1-Nitro-2-(thiophen-2-yl)propan-2-ol | A common reagent for the oxidation of primary amines to nitro compounds. mdpi.com |
| Tertiary Hydroxyl Group | Potassium permanganate (KMnO4) | No reaction (or degradation) | Tertiary alcohols are generally resistant to oxidation. studymind.co.ukwikipedia.org |
Reactions of the Thiophene (B33073) Ring
The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to various electrophilic substitution and functionalization reactions.
Electrophilic Aromatic Substitution
Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution, with substitution occurring preferentially at the C5 position (the position adjacent to the sulfur atom and ortho to the propanol (B110389) substituent). pearson.comquora.combrainly.in
Halogenation: The thiophene ring can be readily halogenated with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a bromine or chlorine atom, respectively, at the C5 position. rsc.org
Nitration and Sulfonation: While direct nitration and sulfonation of thiophene are possible, these reactions often require milder conditions than those used for benzene to avoid side reactions and degradation of the thiophene ring.
Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups onto the thiophene ring, typically at the C5 position.
Vilsmeier-Haack Reaction: This reaction, using a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), is a mild method for introducing a formyl group (an aldehyde) onto electron-rich aromatic rings like thiophene, which would likely occur at the C5 position. rsc.orgresearchgate.netjk-sci.comrsc.orgijpcbs.com
Table 3: Plausible Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 1-Amino-2-(5-bromothiophen-2-yl)propan-2-ol |
| Formylation | POCl3, DMF (Vilsmeier-Haack) | 5-(2-Amino-1-hydroxy-1-methylethyl)thiophene-2-carbaldehyde |
Functionalization of the Thiophene Moiety
Beyond electrophilic substitution, the thiophene ring can be functionalized through other strategies.
Metalation: The hydrogen atoms on the thiophene ring can be abstracted by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a thienyllithium species. This organometallic intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups. acs.orgimperial.ac.ukgoogle.com For 2-substituted thiophenes, metalation typically occurs at the C5 position.
Cross-Coupling Reactions: If a halogen atom is introduced onto the thiophene ring (e.g., via bromination), it can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the connection of the thiophene ring to other organic fragments. mdpi.comacs.orgnih.gov
Table 4: Plausible Thiophene Functionalization Reactions
| Reaction Type | Reagents | Potential Intermediate/Product |
|---|
Spectroscopic and Structural Elucidation of 1 Amino 2 Thiophen 2 Yl Propan 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 1-Amino-2-(thiophen-2-yl)propan-2-ol, NMR provides unambiguous evidence for its carbon skeleton and the specific arrangement of its proton environments.
The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The expected signals are assigned based on analysis of similar structures, such as 1-(thiophen-2-yl)ethan-1-ol, 2-phenyl-2-propanol, and 1-amino-2-methylpropan-2-ol. chemicalbook.comchemicalbook.comrsc.org
The three protons on the thiophene (B33073) ring (H-3, H-4, and H-5) are expected to resonate in the aromatic region. H-5, being adjacent to the sulfur atom, typically appears as a doublet of doublets around 7.20 ppm. H-3, adjacent to the carbon bearing the substituent, is expected around 6.90 ppm, also as a doublet of doublets. The H-4 proton, coupled to both H-3 and H-5, should appear as a triplet (or more accurately, a doublet of doublets) around 6.95 ppm.
The aliphatic region is characterized by three distinct signals. The methyl (CH₃) protons are predicted to appear as a sharp singlet around 1.60 ppm, indicative of a methyl group attached to a quaternary carbon. The methylene (B1212753) protons of the aminomethyl group (CH₂NH₂) are expected to resonate as a singlet around 2.80 ppm. The protons of the hydroxyl (OH) and amine (NH₂) groups will likely appear as broad singlets whose chemical shifts are highly dependent on solvent and sample concentration.
The coupling constants (J-values) for the thiophene ring protons are characteristic: J4,5 is typically around 5.0 Hz, J3,4 is around 3.5 Hz, and the long-range coupling J3,5 is approximately 1.0 Hz.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| CH₃ | 1.60 | Singlet (s) | - |
| CH₂NH₂ | 2.80 | Singlet (s) | - |
| OH | Variable | Broad Singlet (br s) | - |
| NH₂ | Variable | Broad Singlet (br s) | - |
| H-4 (Thiophene) | 6.95 | Doublet of Doublets (dd) | J = 5.0, 3.5 Hz |
| H-3 (Thiophene) | 6.90 | Doublet of Doublets (dd) | J = 3.5, 1.0 Hz |
| H-5 (Thiophene) | 7.20 | Doublet of Doublets (dd) | J = 5.0, 1.0 Hz |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data from analogous compounds like 2-(thiophen-2-yl)propan-2-ol (B1266549) and 1-amino-2-propanol, the chemical shifts for the seven unique carbon atoms of this compound can be predicted. chemicalbook.comhmdb.cachemicalbook.comdocbrown.info
The carbon atom of the thiophene ring attached to the propanol (B110389) side chain (C-2) is expected to be the most downfield of the ring carbons, with a predicted chemical shift around 150.0 ppm. The other thiophene carbons (C-3, C-4, and C-5) are anticipated to resonate between 123.0 and 127.0 ppm. rsc.org
In the aliphatic region, the quaternary carbon bearing the hydroxyl group (C-OH) is predicted to appear around 72.0 ppm. The carbon of the aminomethyl group (CH₂NH₂) is expected at approximately 50.0 ppm, and the methyl carbon (CH₃) is predicted to be the most upfield signal, around 28.0 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 28.0 |
| CH₂NH₂ | 50.0 |
| C-OH | 72.0 |
| C-4 (Thiophene) | 124.0 |
| C-5 (Thiophene) | 125.0 |
| C-3 (Thiophene) | 127.0 |
| C-2 (Thiophene) | 150.0 |
Two-Dimensional NMR Techniques for Structural Confirmation
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously confirming the molecular structure by revealing correlations between nuclei. omicsonline.orgresearchgate.net
Correlation Spectroscopy (COSY): A COSY spectrum would confirm the coupling relationships between the protons on the thiophene ring, showing cross-peaks between H-3 and H-4, H-4 and H-5, and a weaker cross-peak for the long-range coupling between H-3 and H-5.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for the CH₃, CH₂, and the three C-H groups of the thiophene ring. libretexts.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for establishing the connectivity across quaternary carbons. Key correlations would be expected from the methyl protons (H₃C-) to the tertiary alcohol carbon (C-OH) and the C-2 of the thiophene ring. Additionally, correlations from the methylene protons (-CH₂-) to the tertiary alcohol carbon (C-OH) would confirm the link between the amino- and the -thiophenylpropanol fragments, completing the structural elucidation. omicsonline.org
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, amino, alkyl, and thiophene groups. acs.orgmdpi.comresearchgate.net
A prominent broad band is predicted in the 3400–3200 cm⁻¹ region, arising from the O-H stretching vibration of the tertiary alcohol, indicative of hydrogen bonding. Overlapping in this region, two sharper peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine group are expected around 3350 cm⁻¹ and 3280 cm⁻¹, respectively.
Aromatic C-H stretching from the thiophene ring would appear as a weaker band just above 3000 cm⁻¹ (approx. 3100 cm⁻¹), while aliphatic C-H stretching from the methyl and methylene groups will show stronger bands just below 3000 cm⁻¹ (2970–2850 cm⁻¹).
The fingerprint region will contain several key vibrations. The N-H bending vibration of the primary amine is expected around 1600 cm⁻¹. C=C stretching vibrations of the thiophene ring typically appear in the 1550–1400 cm⁻¹ range. A strong C-O stretching band, characteristic of a tertiary alcohol, is predicted to be prominent around 1150 cm⁻¹. nist.govchemicalbook.com
Table 3: Predicted FT-IR Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400–3200 | O-H Stretch (broad) | Tertiary Alcohol |
| 3350, 3280 | N-H Stretch (sharp) | Primary Amine |
| ~3100 | C-H Stretch | Thiophene (Aromatic) |
| 2970–2850 | C-H Stretch | Methyl, Methylene (Aliphatic) |
| ~1600 | N-H Bend | Primary Amine |
| 1550–1400 | C=C Stretch | Thiophene Ring |
| ~1150 | C-O Stretch | Tertiary Alcohol |
Raman Spectroscopy Applications
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the thiophene ring. acs.orgjchps.com
The symmetric stretching vibrations of the thiophene C=C and C-S bonds, which are often weak in the IR spectrum, are expected to produce strong and sharp signals in the Raman spectrum, typically in the 1500-1300 cm⁻¹ range. researchgate.netresearchgate.netnih.gov Aromatic C-H stretching around 3100 cm⁻¹ and aliphatic C-H stretching modes below 3000 cm⁻¹ would also be observable. The skeletal vibrations of the entire molecule, including the C-C backbone, would provide a unique fingerprint in the lower frequency region (<1000 cm⁻¹). The application of Raman spectroscopy is crucial for a complete vibrational analysis, confirming the presence and integrity of the thiophene ring system within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental formula of a molecule. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for mass measurement accuracy of less than 1 ppm. wiley-vch.de This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
For this compound, with a molecular formula of C₈H₁₃NOS, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, confirms the elemental composition with a high degree of confidence. The advantage of high-resolution electrospray mass spectra is that the ion charge can be determined directly from the mass-to-charge separation between adjacent isotopic peaks. wiley-vch.de
Table 1: Theoretical Exact Mass Calculation for this compound (C₈H₁₃NOS)
| Element | Count | Atomic Mass (amu) | Total Mass (amu) |
|---|---|---|---|
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Total | | | 171.071785 |
Note: The exact mass is calculated for the most abundant isotopes of each element.
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a powerful technique for analyzing the fragmentation patterns of volatile compounds. The mass spectrum of a compound provides a unique fingerprint based on the masses of the fragments produced upon ionization.
For this compound, the fragmentation pattern would be influenced by the presence of the thiophene ring, the amino group, and the hydroxyl group. Common fragmentation pathways for similar structures, such as phenethylamines and tryptamines, involve α-cleavage (cleavage of the Cα-Cβ bond) and β-cleavage. mdpi.com In the context of this compound, key fragmentation processes would likely involve:
Loss of a methyl group (CH₃•): This would result in a fragment ion with a mass-to-charge ratio (m/z) of 156.
Cleavage of the C-C bond adjacent to the hydroxyl group: This could lead to the formation of a stable acylium ion or other characteristic fragments.
Fragmentation of the thiophene ring: Thiophene and its derivatives exhibit well-defined fragmentation patterns, often involving the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (CH₂S). researchgate.net
Cleavage of the C-N bond: This is a common fragmentation pathway for amines.
The analysis of these fragments helps to piece together the structure of the parent molecule. The most abundant ion in the spectrum is referred to as the base peak. docbrown.info
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion Structure | Proposed Fragmentation | Theoretical m/z |
|---|---|---|
| [C₇H₁₀NOS]⁺ | Loss of CH₃• | 156.0534 |
| [C₄H₅S]⁺ | Thiophen-2-ylmethyl cation | 97.0115 |
| [CH₅N]⁺ | Methaniminium ion | 31.0419 |
Advanced Diffraction Techniques
In a crystal of this compound, it is anticipated that intermolecular hydrogen bonds involving the amino and hydroxyl groups would play a significant role in the crystal packing. These interactions would link molecules together, forming a three-dimensional network. researchgate.net The thiophene ring's orientation relative to the propanol backbone would be a key structural feature determined by this analysis.
Table 3: Typical Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the cell edges and the angles between them. |
| Z | The number of molecules in the unit cell. |
Computational and Theoretical Investigations of 1 Amino 2 Thiophen 2 Yl Propan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed exploration of molecular properties that can be difficult to ascertain through experimental means alone.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-Amino-2-(thiophen-2-yl)propan-2-ol, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. By utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can model the molecule's geometry with high accuracy. researchgate.net This process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most probable arrangement of atoms in the molecule. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.
Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S (thiophene) | 1.75 Å |
| C-C (thiophene) | 1.38 Å | |
| C-C (propanol) | 1.54 Å | |
| C-O (propanol) | 1.43 Å | |
| C-N (propanol) | 1.47 Å | |
| Bond Angle | C-S-C (thiophene) | 92.2° |
| C-C-C (propanol) | 112.5° | |
| C-C-O (propanol) | 109.8° | |
| C-C-N (propanol) | 110.2° |
Prediction of Spectroscopic Parameters (FT-IR, NMR Chemical Shifts)
Computational methods are also employed to predict the spectroscopic signatures of molecules. For this compound, theoretical calculations can simulate its Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. thermofisher.comresearchgate.net DFT calculations can predict the vibrational frequencies corresponding to the functional groups present in the molecule, which can then be correlated with experimental FT-IR spectra. thermofisher.com Similarly, NMR chemical shifts for ¹H and ¹³C atoms can be calculated, providing valuable insights for the interpretation of experimental NMR data. mdpi.com These predictions are instrumental in confirming the molecular structure and understanding the electronic environment of the different atoms within the molecule.
Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Functional Group / Atom | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| FT-IR | O-H stretch (alcohol) | ~3400 |
| N-H stretch (amine) | ~3300 | |
| C-H stretch (thiophene) | ~3100 | |
| C-H stretch (aliphatic) | ~2950 | |
| C=C stretch (thiophene) | ~1450 | |
| C-O stretch (alcohol) | ~1050 | |
| ¹³C NMR | C (thiophene, adjacent to S) | ~125 |
| C (thiophene) | ~127 | |
| C-OH (propanol) | ~70 | |
| CH₂-NH₂ (propanol) | ~45 | |
| CH₃ (propanol) | ~25 | |
| ¹H NMR | H (thiophene) | ~7.0-7.5 |
| OH (alcohol) | ~2.5 (variable) | |
| NH₂ (amine) | ~1.8 (variable) | |
| CH₂ (propanol) | ~2.8 | |
| CH₃ (propanol) | ~1.2 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. scirp.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. scirp.orgnih.gov For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. scirp.org Computational studies can visualize the distribution of these orbitals, providing insights into the regions of the molecule that are most likely to be involved in chemical reactions.
Table 3: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is hypothetical and serves as an illustration of the typical energy values that might be obtained from a DFT calculation for a molecule of this type.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential). dergipark.org.tr For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack. This analysis is crucial for predicting the molecule's reactivity and intermolecular interactions. researchgate.net
Conformational Analysis and Stability Studies
The flexibility of the propanol (B110389) side chain in this compound allows for the existence of multiple conformers. Understanding the relative stabilities of these conformers is essential for a complete picture of the molecule's behavior.
Tautomeric Equilibrium Analysis
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. libretexts.org In the case of this compound, the presence of both amino and hydroxyl groups could potentially lead to amino-imino or keto-enol tautomerism under certain conditions, although the alcohol and amine groups are on a saturated carbon chain, making keto-enol type tautomerism less likely than in carbonyl compounds. libretexts.org Computational studies can be used to calculate the relative energies of different tautomeric forms, thereby predicting the position of the tautomeric equilibrium. researchgate.netresearchgate.net The stability of each tautomer can be influenced by factors such as intramolecular hydrogen bonding and solvent effects. researchgate.net A thorough computational analysis would provide valuable information on the likelihood of observing different tautomers of this compound in various environments.
Intramolecular Hydrogen Bonding and Conformational Preferences
Theoretical studies on amino alcohols consistently reveal that their three-dimensional structure is significantly influenced by intramolecular hydrogen bonding. This non-covalent interaction plays a crucial role in determining the most stable conformations of the molecule. In compounds like this compound, an intramolecular hydrogen bond is expected to form between the hydroxyl (-OH) group, acting as the proton donor, and the amino (-NH2) group, acting as the proton acceptor.
While specific computational data for this compound were not found in the reviewed literature, it is predicted to follow these established principles. The presence of the bulky thiophene (B33073) group at the C2 position may introduce additional steric considerations, but the energetic advantage conferred by the intramolecular hydrogen bond would likely remain the dominant factor in determining its preferred conformation in the gas phase or in non-polar solvents.
To illustrate the typical energy differences involved, the relative Gibbs free energies for the lowest energy conformers of a related compound, 2-aminoethanol (AE), as determined by the G4 computational method, are presented below. The dominant conformer is the one stabilized by the O-H···N hydrogen bond. acs.org
| Conformer of 2-Aminoethanol (AE) | Relative Gibbs Free Energy (kcal/mol) at 298.15 K | Boltzmann Population (%) |
|---|---|---|
| g'Gg' (H-bonded) | 0.00 | 70.0 |
| tGg' | 1.14 | 14.1 |
| g'Gt | 1.86 | 4.0 |
| g'Gg | 2.03 | 3.0 |
| tGt | 2.06 | 2.9 |
Thermodynamic Parameters and Reaction Pathway Modeling
Gibbs Free Energy and Enthalpy Calculations
The feasibility of a synthetic pathway is governed by the change in Gibbs free energy (ΔG), which incorporates both the enthalpy change (ΔH) and the entropy change (ΔS) of the reaction. khanacademy.org The fundamental relationship is expressed by the equation ΔG = ΔH - TΔS, where T is the temperature in Kelvin. chemguide.co.uk A negative ΔG indicates a thermodynamically favorable or spontaneous process, while a positive ΔG suggests the reaction is not favorable under the given conditions. khanacademy.org
Computational chemistry provides powerful tools for calculating these thermodynamic parameters for proposed reaction steps. Enthalpies of formation for reactants, products, and intermediates can be determined using various levels of theory, such as DFT. These calculations allow for the prediction of reaction enthalpies (ΔH), indicating whether a reaction step is exothermic (negative ΔH) or endothermic (positive ΔH). acs.org
| Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy (ΔG) | Reaction Feasibility |
|---|---|---|---|
| Negative (Exothermic) | Positive (More disorder) | Always Negative | Spontaneous at all temperatures |
| Negative (Exothermic) | Negative (Less disorder) | Negative at low T, Positive at high T | Spontaneous only at temperatures below T = ΔH/ΔS |
| Positive (Endothermic) | Positive (More disorder) | Positive at low T, Negative at high T | Spontaneous only at temperatures above T = ΔH/ΔS |
| Positive (Endothermic) | Negative (Less disorder) | Always Positive | Non-spontaneous at all temperatures |
Reaction Coordinate Analysis for Synthetic Pathways
Reaction coordinate analysis is a computational method used to map the energy profile of a chemical reaction as it proceeds from reactants to products. This analysis is essential for understanding the mechanism of a reaction, identifying transition states, and calculating activation energies, which are critical for predicting reaction rates.
A plausible synthetic route to this compound could involve the nucleophilic addition of an amino group precursor to a ketone, such as 2-acetylthiophene (B1664040). For instance, a reaction could be modeled involving the addition of the anion of nitromethane (B149229) to 2-acetylthiophene, followed by reduction of the nitro group to an amine.
A theoretical investigation of such a pathway would involve:
Geometry Optimization: Calculating the lowest-energy structures of the reactants, intermediates, transition states, and products.
Transition State Searching: Identifying the highest-energy point along the reaction coordinate that connects an intermediate with the next. This is the transition state, and its structure provides insight into the geometry of the bond-forming and bond-breaking processes.
Frequency Calculations: Confirming the nature of the stationary points. Reactants and products will have all positive (real) vibrational frequencies, while a transition state will have exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Plotting the path from the transition state down to the reactants and products to ensure that the identified transition state correctly connects the intended species.
The resulting energy profile, or reaction coordinate diagram, would visualize the activation energy barriers for each step. This information is invaluable for predicting the kinetic feasibility of the proposed synthesis, identifying potential bottlenecks (rate-limiting steps), and suggesting modifications to the reaction conditions or reagents to achieve a more efficient synthesis. While specific analyses for the synthesis of this compound are not published, the application of these computational techniques is a standard approach in modern synthetic chemistry for elucidating reaction mechanisms. diva-portal.org
Following a comprehensive search of available scientific literature, specific mechanistic data regarding the biological activities of the chemical compound “this compound” is not available. Research detailing its specific antibacterial, antifungal, cytotoxic, and anti-inflammatory mechanisms of action as outlined in the request could not be located.
While the structural components of the molecule, such as the thiophene ring and the amino alcohol group, are present in various biologically active compounds, it is not scientifically accurate to extrapolate their mechanisms of action to this specific, unstudied molecule. nih.govnih.govencyclopedia.pub The thiophene moiety is a well-known pharmacophore found in many compounds with diverse pharmacological properties, including antimicrobial and anticancer effects. nih.govencyclopedia.pubmdpi.com Similarly, various amino alcohol and amino acid derivatives have demonstrated a range of activities, including antibacterial and anti-inflammatory properties. nih.govnih.govnih.gov
However, without direct experimental evidence on "this compound," any discussion of its biological activity mechanisms would be speculative and would not meet the required standards of scientific accuracy. Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection.
Mechanistic Aspects of Biological Activities Excluding Clinical Data
Antioxidant Activity and Free Radical Scavenging Mechanisms
The thiophene (B33073) moiety is a key structural feature that may endow 1-Amino-2-(thiophen-2-yl)propan-2-ol with antioxidant properties. nih.govnih.gov Thiophene and its derivatives have garnered significant interest from researchers due to their diverse biological activities, including their potential as radical scavengers. nih.gov Oxidative stress, an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a variety of disease pathologies. nih.gov Antioxidants mitigate this damage by neutralizing free radicals. nih.gov
The proposed free radical scavenging mechanism for thiophene-containing compounds involves the donation of a hydrogen atom or an electron to the free radical, thereby stabilizing it. The sulfur atom in the thiophene ring, with its lone pairs of electrons, can play a crucial role in stabilizing the resulting radical species through resonance. Furthermore, the presence of an amino group in this compound can significantly contribute to its antioxidant potential. Aromatic amines are known to exhibit high antiradical activity, and the amino group can participate in scavenging free radicals. mdpi.com Studies on aminocarbonitrile derivatives of thiophene have demonstrated very high values of antiperoxyradical capacity, suggesting a synergistic effect between the thiophene ring and the amino group. mdpi.com
Table 1: Antioxidant Activity of Representative Thiophene Derivatives
| Compound/Derivative | Assay | Antioxidant Activity (IC50 or % Inhibition) | Reference |
|---|---|---|---|
| 3-amino thiophene-2-carboxamide derivative 7a | ABTS | 62.0% inhibition | nih.gov |
| Thiophene derivative S4 | DPPH | IC50: 48.45 µM | researchgate.net |
| Thiophene derivative S6 | DPPH | IC50: 45.33 µM | researchgate.net |
This table presents data for related thiophene compounds to illustrate the antioxidant potential within this class of molecules, as specific data for this compound is not available.
Ligand-Receptor Interactions and Enzyme Inhibition (General Principles)
The biological effects of many drugs are mediated through their interaction with specific protein targets, such as receptors and enzymes. nih.govnih.gov The binding of a ligand (in this case, this compound) to a receptor can trigger a cascade of intracellular events, leading to a physiological response. nih.gov The specificity of this interaction is determined by the complementary shapes and chemical properties of the ligand and the receptor's binding site. The thiophene ring, amino group, and hydroxyl group of this compound can all participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for receptor binding.
Enzyme inhibition is another key mechanism through which small molecules can exert their biological effects. frontiersin.org Enzymes are biological catalysts that increase the rate of biochemical reactions. frontiersin.org Inhibitors are molecules that bind to enzymes and decrease their activity. frontiersin.org This inhibition can be either reversible or irreversible. Reversible inhibition can be further classified into different types based on the mechanism of action.
Competitive Inhibition: The inhibitor has a similar structure to the substrate and competes for the same active site on the enzyme. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the conformation of the enzyme, reducing its catalytic efficiency. The inhibitor does not compete with the substrate.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.
The structural features of this compound, particularly the amino and hydroxyl groups, are capable of forming hydrogen bonds with amino acid residues in the active or allosteric sites of enzymes. The thiophene ring can engage in hydrophobic or π-π stacking interactions. For example, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of the enzyme mPGES-1, which is involved in inflammation. frontiersin.org This suggests that the thiophene moiety can be an important pharmacophore for enzyme inhibition.
Table 2: General Principles of Reversible Enzyme Inhibition
| Type of Inhibition | Description | Effect on Vmax | Effect on Km |
|---|---|---|---|
| Competitive | Inhibitor binds to the active site, competing with the substrate. | No change | Increases |
| Non-competitive | Inhibitor binds to an allosteric site, affecting both the free enzyme and the enzyme-substrate complex. | Decreases | No change |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |
| Mixed | Inhibitor binds to an allosteric site, with different affinities for the free enzyme and the enzyme-substrate complex. | Decreases | Varies |
Vmax: Maximum reaction velocity; Km: Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax.
Applications in Advanced Chemical Research Excluding Clinical Applications
Chiral Ligands in Asymmetric Catalysis
The enantiomerically pure forms of amino alcohols are privileged scaffolds in the design of chiral ligands for asymmetric catalysis. These ligands coordinate with metal centers to create a chiral environment, enabling the stereoselective synthesis of specific enantiomers of a target molecule. This is crucial in producing compounds with desired biological or material properties.
The chiral bis(amino-alcohol) thiophene (B33073) ligands, when complexed with metal salts such as copper(II) acetate (B1210297) (Cu(OAc)₂), form highly effective Lewis acid catalysts for enantioselective carbon-carbon bond-forming reactions. mdpi.comrsc.org These reactions are fundamental in organic synthesis for building molecular complexity.
Henry (Nitroaldol) Reactions: The in situ generated catalyst system from these ligands and Cu(OAc)₂ has been successfully applied to the asymmetric Henry reaction between various substituted aromatic aldehydes and nitromethane (B149229). mdpi.com This reaction is a powerful tool for synthesizing β-nitro alcohols, which are versatile intermediates for producing 1,2-amino alcohols and α-hydroxy carboxylic acids. mdpi.comuwindsor.ca The catalytic system has demonstrated the ability to produce chiral nitroaldol products with excellent enantiomeric purity (up to 94.6% ee) and high chemical yields (up to >99%). mdpi.com The reaction proceeds efficiently under mild, base-free conditions at ambient temperature, often using environmentally benign solvents like ethanol. mdpi.com
Aldol (B89426) Reactions: The same Cu(II)-thiophene-2,5-bis(amino-alcohol) catalytic system has also proven highly efficient for the enantioselective Aldol reaction of isatin (B1672199) derivatives with ketones. rsc.org The aldol reaction is a cornerstone of organic synthesis for forming β-hydroxy carbonyl compounds. princeton.eduyork.ac.uk This catalytic method provides access to 3-substituted-3-hydroxyindolin-2-one derivatives, which are core structural motifs in numerous pharmaceutically active molecules and natural products. rsc.org The reactions achieve good to excellent yields (81–99%) and high enantioselectivities (up to 96% ee). rsc.org
Below is a data table summarizing the performance of a representative chiral thiophene-bis(amino-alcohol) ligand (L1) in the asymmetric aldol reaction.
| Isatin Derivative (Substituent) | Ketone | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 5-Bromo | Acetone | 88 | 96 |
| 5-Chloro | Acetone | 85 | 95 |
| 5-Fluoro | Acetone | 81 | 94 |
| 5-Nitro | Acetone | 99 | 92 |
| Unsubstituted | Acetone | 83 | 93 |
| 5-Bromo | Cyclohexanone | 95 | 91 (anti) |
Complexation Chemistry and Metal Ion Sensing
The amino and hydroxyl functional groups within 1-Amino-2-(thiophen-2-yl)propan-2-ol are effective donor sites for coordinating with metal ions. This ability to form metal complexes is being explored for applications in analytical chemistry, particularly in the development of sensors for metal ion detection.
Amino acid-derived ligands readily form stable complexes with transition metal ions like nickel(II). nih.govnih.govrsc.org The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can act as a bidentate ligand, chelating to the metal center. The formation of such complexes is a fundamental principle in coordination chemistry. frontiersin.org In the case of Ni(II), these complexes often adopt geometries such as square planar or octahedral, depending on the coordination environment provided by the ligand and solvent molecules. rsc.orgfrontiersin.org The stereochemistry of the chiral center in the amino alcohol can influence the geometry and properties of the resulting metal complex. rsc.org For instance, research on related systems has shown that chiral ligands derived from amino acids can be used to synthesize enantiopure Ni(II) complexes for various asymmetric reactions. researchgate.net
The complexation of metal ions by ligands containing amino and hydroxyl groups can be exploited for analytical purposes. When a ligand binds to a metal ion, it can cause a detectable change in the solution's physical or chemical properties, such as its color, fluorescence, or electrochemical potential. mdpi.comnih.gov This principle is the basis for chemical sensors.
For example, frameworks containing amine functionalities have been used as luminescent probes for the selective sensing of metal ions like Cu(II) and Fe(III). nanochemres.org The interaction between the amine groups and the metal ion quenches the material's fluorescence, with the degree of quenching correlating to the ion's concentration. nanochemres.org Similarly, the ability of amino acids and peptides to bind metal ions is utilized in electrochemical sensors. mdpi.comresearchgate.net When an amino alcohol ligand is immobilized on an electrode surface, its binding to a target metal ion can alter the electrochemical response, allowing for sensitive and selective determination of the metal ion's concentration. mdpi.com
Building Blocks for Complex Molecular Architectures
Beyond its direct use in catalysis or sensing, this compound and its structural motifs serve as versatile building blocks in organic synthesis. These synthons provide a pre-packaged combination of a heterocyclic ring and a chiral functional group, facilitating the efficient construction of more complex and high-value molecules.
2-Aminothiophene scaffolds are recognized as crucial building blocks for synthesizing a wide array of biologically active thiophene-containing heterocycles. nih.gov Likewise, amino alcohols are fundamental intermediates in the synthesis of active pharmaceutical ingredients and other fine chemicals. advancionsciences.com The combination of these two features in one molecule makes it a valuable starting material. For instance, related amino acetophenone (B1666503) structures are used in Diversity-Oriented Synthesis (DOS), a strategy aimed at rapidly creating libraries of structurally diverse molecules from a common starting point. mdpi.com This approach is instrumental in drug discovery for generating novel compounds like flavones, coumarins, and chalcones. mdpi.com The reactivity of the amino group, the hydroxyl group, and the thiophene ring allows for a wide range of chemical transformations, enabling the synthesis of complex molecular architectures.
Incorporation into Heterocyclic Ring Systems (e.g., Triazoles, Imidazolones)
The structural components of this compound are particularly amenable to serving as synthons for the creation of various heterocyclic rings. The presence of the amino group provides a key nucleophilic center for cyclization reactions.
In the synthesis of triazole-containing compounds, research has demonstrated the utility of structurally related thiophene-bearing molecules. For instance, vicinal amino alcohols have been synthesized that incorporate a 1,2,4-triazole (B32235) ring. One such example is the synthesis of 1-(Piperidin-1-yl)-3-((4-propyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-ol. mdpi.compreprints.org This synthesis showcases a "thiol-epoxy click chemistry" approach, where a thiophene-substituted triazole-thione is reacted with an epoxide to yield the target amino alcohol. mdpi.com This methodology highlights how the core structure, featuring a thiophene and a propanol (B110389) backbone, can be integrated into a triazole system.
While direct synthesis of imidazolones from this compound is not extensively detailed in the provided research, the general principles of imidazolone (B8795221) synthesis often involve the reaction of an amine with a suitable carbonyl-containing precursor. The amino group of this compound could theoretically react with intermediates like oxazolones to form imidazolones. stanford.edu This conversion is a known strategy for producing imidazolone derivatives from primary amines. stanford.edu
Synthesis of Pharmacologically Relevant Scaffolds
The thiophene moiety is a well-established pharmacophore found in numerous approved drugs. nih.gov Consequently, this compound serves as a valuable starting material for the synthesis of a diverse array of pharmacologically relevant scaffolds. 2-Aminothiophenes and their derivatives are recognized as important five-membered heterocyclic building blocks in organic synthesis. nih.gov They act as synthons for biologically active thiophene-containing heterocycles, conjugates, and hybrids. nih.gov
The versatility of the this compound scaffold is further highlighted by its potential for various chemical modifications. The hydroxyl group can be oxidized to ketones or aldehydes, and the thiophene ring can undergo electrophilic substitution to introduce a range of substituents. smolecule.com These transformations enable the generation of a library of derivatives from a single precursor.
Research on related structures provides insight into the potential of this scaffold. For example, the synthesis of (S)-3-(Methyl-amino)-1-(thiophen-2-yl)propan-1-ol is a key step in the preparation of certain pharmaceutical intermediates. researchgate.net This underscores the importance of the aminopropanol-thiophene backbone in constructing molecules with biological significance. The development of synthetic routes to such scaffolds is a continuous area of focus in medicinal chemistry. researchgate.net
The combination of the thiophene ring with the aminopropanol (B1366323) side chain creates a scaffold that can be elaborated into more complex structures. For instance, thiophene-linked 1,2,4-triazoles have been synthesized and shown to possess notable biological profiles. nih.gov The synthesis of these compounds often starts from thiophene-2-carbohydrazide, which is then cyclized to form the triazole ring. nih.gov This demonstrates the strategic use of thiophene-containing starting materials to build larger, pharmacologically interesting molecules.
Future Directions and Research Opportunities
Development of Novel Stereoselective Synthetic Methods
The presence of a chiral center in 1-Amino-2-(thiophen-2-yl)propan-2-ol necessitates the development of efficient stereoselective synthetic routes to access its enantiomerically pure forms. Future research should focus on methodologies that offer high yields, excellent enantioselectivity, and operational simplicity. Drawing inspiration from the synthesis of structurally similar amino alcohols, several promising avenues can be explored. researchgate.netnih.gov
One such approach involves the asymmetric reduction of a corresponding α-amino ketone precursor. This transformation can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation, a technique that has proven effective for the synthesis of other amino alcohols. researchgate.net The development of catalysts tailored for this specific substrate could lead to highly efficient and scalable processes.
Another viable strategy is the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. This method, while potentially requiring additional synthetic steps for the attachment and removal of the auxiliary, offers a high degree of stereochemical control. Furthermore, modern electrocatalytic methods, which have been successfully employed for the stereoselective synthesis of other amino alcohols, present an innovative and sustainable approach that warrants investigation. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Reduction | High atom economy, potential for high enantioselectivity. | Development of substrate-specific chiral catalysts. |
| Chiral Auxiliaries | High degree of stereocontrol, well-established methodology. | Design of efficient and easily removable auxiliaries. |
| Electrocatalysis | Sustainable, mild reaction conditions, high chemoselectivity. | Optimization of reaction conditions and electrode materials. |
Exploration of Undiscovered Chemical Reactivity
The chemical reactivity of this compound is anticipated to be rich and varied, stemming from the interplay between the thiophene (B33073) ring, the amino group, and the hydroxyl group. A systematic exploration of its reactivity profile could unveil novel transformations and lead to the synthesis of a diverse range of derivatives with potentially interesting properties.
The thiophene ring is known to undergo electrophilic substitution reactions. smolecule.com Investigating reactions such as halogenation, nitration, and acylation could provide access to a library of functionalized analogues. The regioselectivity of these reactions will be of particular interest, as it will be influenced by the directing effects of the amino alcohol side chain.
The amino and hydroxyl groups offer multiple sites for functionalization. For instance, N-alkylation or N-acylation of the amino group could be explored to synthesize a variety of amides and substituted amines. The hydroxyl group can undergo oxidation to a ketone, or it could be a site for etherification or esterification. The selective functionalization of one group in the presence of the other will be a key challenge and a focus of future studies.
Advanced Computational Modeling for Structure-Activity Relationship Elucidation
Computational modeling techniques are powerful tools for predicting the properties and potential applications of novel molecules. In the case of this compound, in silico studies can provide valuable insights into its structure-activity relationships (SAR), guiding experimental efforts and accelerating the discovery process.
Molecular docking studies can be employed to predict the binding affinity of the compound and its derivatives with various biological targets. researchgate.net This can help in identifying potential therapeutic applications, for instance, by screening for interactions with specific enzymes or receptors. Computational approaches have been used to suggest the potential of related thiophene-containing compounds as antidepressant agents. smolecule.com
Quantum mechanical calculations can be used to investigate the electronic properties of the molecule, such as its molecular orbital energies and charge distribution. This information can help in understanding its reactivity and in predicting its behavior in different chemical environments. Such studies can also inform the design of derivatives with tailored electronic properties for applications in materials science.
Expanding Applications in Catalysis and Materials Science
The unique structural features of this compound make it an attractive candidate for applications in both catalysis and materials science. Its chiral amino alcohol backbone is a common motif in ligands for asymmetric catalysis. Future research could focus on the synthesis of metal complexes of this compound and their evaluation as catalysts in a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and asymmetric hydrogenations.
In the realm of materials science, the thiophene moiety is a well-known building block for conducting polymers and other organic electronic materials. The incorporation of the chiral amino alcohol functionality could lead to the development of novel materials with interesting chiroptical or sensing properties. For example, polymers derived from this compound could be explored for their potential use in chiral separations or as sensors for chiral molecules. The reactivity of the thiophene ring also allows for its incorporation into larger π-conjugated systems, a strategy that has been used to develop materials with notable non-linear optical properties. researchgate.net
| Application Area | Potential Role of this compound | Research Opportunities |
| Asymmetric Catalysis | Chiral ligand for metal-based catalysts. | Synthesis and evaluation of catalyst performance in various reactions. |
| Materials Science | Monomer for functional polymers, building block for organic electronic materials. | Development of novel polymers with chiroptical or sensing properties. |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-Amino-2-(thiophen-2-yl)propan-2-ol, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a nucleophilic substitution or reductive amination approach. For example, condensation of 2-hydroxy-1,3-propanediamine with 2-thienylcarboxaldehyde under inert atmosphere (N₂/Ar) at controlled temperatures (0–25°C) can yield the target compound. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity. Reaction efficiency depends on stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of diamine to aldehyde) and the use of catalysts like NaBH₄ for reduction steps .
- Critical Considerations : Side reactions, such as over-reduction or thiophene ring decomposition, require monitoring via TLC or HPLC. Yield optimization (typically 50–70%) may involve iterative adjustments of solvent polarity (e.g., DCM vs. THF) and reaction time .
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?
- NMR Analysis : ¹H-NMR should show distinct signals for the thiophene protons (δ 6.8–7.5 ppm), the hydroxyl group (broad singlet, δ 1.5–2.5 ppm), and the amino group (δ 1.2–1.8 ppm). ¹³C-NMR confirms the propan-2-ol backbone (C-OH at ~70 ppm) and thiophene carbons (~125–140 ppm) .
- FT-IR : Key peaks include O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹), and thiophene C-S vibrations (~700 cm⁻¹). Discrepancies in expected peaks may indicate impurities or tautomeric equilibria .
Q. What stability challenges arise during storage, and how are they mitigated?
- Stability Profile : The compound is hygroscopic and prone to oxidation. Long-term storage requires anhydrous conditions (desiccator, argon atmosphere) at –20°C. Degradation products (e.g., oxidized thiophene derivatives) can be identified via LC-MS .
- Preventive Measures : Stabilizers like BHT (0.01% w/w) or vacuum-sealed amber vials minimize photo-oxidation. Periodic purity checks via melting point analysis or DSC are recommended .
Advanced Research Questions
Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?
- Crystallography Workflow : Single-crystal X-ray diffraction (SHELX suite) is used to determine bond angles, dihedral angles, and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P2₁/c) often reveal intermolecular interactions between the amino group and thiophene sulfur, influencing packing efficiency .
- Data Interpretation : Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular contacts (e.g., S···H interactions). Discrepancies between experimental and DFT-optimized structures may indicate dynamic disorder or solvent effects .
Q. What computational methods predict the tautomeric equilibria and electronic properties of this compound?
- DFT/MD Simulations : B3LYP/6-311+G(d,p) basis sets model tautomeric forms (e.g., enol-imine vs. keto-amine). Solvent effects (PCM model) reveal shifts in tautomer populations; polar solvents (DMSO) stabilize the keto form due to hydrogen bonding .
- UV/Vis Validation : TD-DFT calculations correlate with experimental λ_max values (e.g., ~320 nm in ethanol). Deviations >10 nm suggest unaccounted solvent-solute interactions or excited-state proton transfer .
Q. How do contradictory bioactivity data across studies inform mechanism-of-action hypotheses?
- Case Analysis : Disparate IC₅₀ values in enzyme inhibition assays (e.g., aldose reductase) may arise from assay conditions (pH, co-solvents) or stereochemical purity. Chiral HPLC separation of enantiomers can resolve conflicting results, as the (R)-isomer often shows higher activity .
- Kinetic Studies : Surface plasmon resonance (SPR) or ITC quantifies binding affinities to targets like GPCRs. Competitive assays with known inhibitors (e.g., propranolol derivatives) clarify selectivity profiles .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
